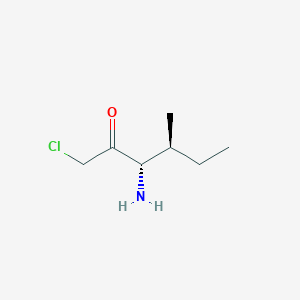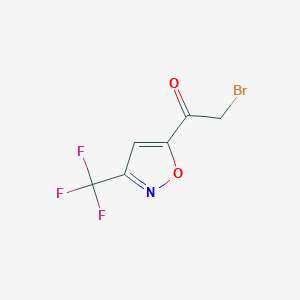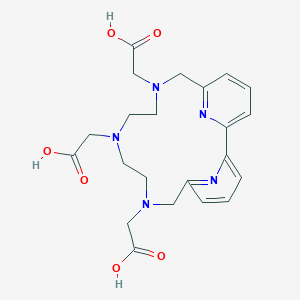
2,2',2''-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is a complex organic compound that belongs to the class of triaza macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Precursors such as pyridine derivatives and amines.
Cyclization Reaction: The cyclization process often requires a catalyst and specific reaction conditions, such as temperature and pH control.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Automation: Automated systems to control reaction parameters precisely.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like water, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in biological systems, such as enzyme inhibition or metal ion transport.
Medicine: Explored for its potential therapeutic applications, including drug delivery or imaging agents.
Industry: Utilized in industrial processes that require stable metal complexes, such as catalysis or material science.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms, which can influence various molecular targets and pathways, such as:
Metal Ion Transport: Facilitating the transport of metal ions across membranes.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
Comparación Con Compuestos Similares
Similar Compounds
EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with similar metal-binding properties.
DTPA (Diethylenetriaminepentaacetic acid): Another chelating agent with multiple applications in medicine and industry.
Uniqueness
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is unique due to its specific macrocyclic structure, which provides enhanced stability and selectivity in metal ion binding compared to other chelating agents.
Propiedades
Fórmula molecular |
C22H27N5O6 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
2-[8,14-bis(carboxymethyl)-8,11,14,20,21-pentazatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-11-yl]acetic acid |
InChI |
InChI=1S/C22H27N5O6/c28-20(29)13-25-7-9-26(14-21(30)31)11-16-3-1-5-18(23-16)19-6-2-4-17(24-19)12-27(10-8-25)15-22(32)33/h1-6H,7-15H2,(H,28,29)(H,30,31)(H,32,33) |
Clave InChI |
IEVKVUJBSSRVRB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=NC(=CC=C2)C3=CC=CC(=N3)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)

![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)

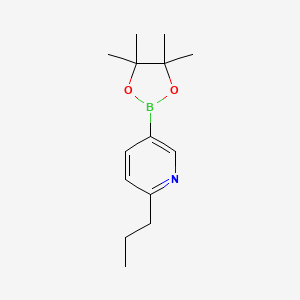

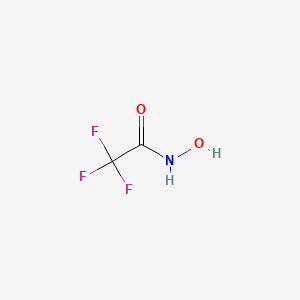
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
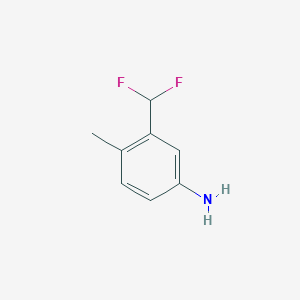

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

